molecular formula C84H180Cl3N3 B1591328 methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride CAS No. 72749-59-8

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride

Cat. No.: B1591328
CAS No.: 72749-59-8
M. Wt: 1338.7 g/mol
InChI Key: RMQKQYWUFZNCMA-UHFFFAOYSA-K
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Scientific Research Applications

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Methyltrialkyl(C8-C10)ammonium chloride plays a significant role in biochemical reactions due to its ability to act as a phase transfer catalyst. This compound facilitates the transfer of ions between aqueous and organic phases, thereby enhancing the efficiency of various chemical reactions. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can bind to negatively charged sites on proteins, altering their conformation and activity. Additionally, Methyltrialkyl(C8-C10)ammonium chloride can disrupt lipid bilayers, affecting membrane-bound enzymes and receptors .

Cellular Effects

The effects of Methyltrialkyl(C8-C10)ammonium chloride on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can enhance cell permeability, facilitating the uptake of nutrients and other molecules. At higher concentrations, it can be cytotoxic, leading to cell lysis and death. This compound influences cell signaling pathways by interacting with membrane receptors and ion channels, thereby affecting gene expression and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors and ion channels, leading to changes in intracellular calcium levels and downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of action of Methyltrialkyl(C8-C10)ammonium chloride involves its interaction with cellular membranes and proteins. It binds to the phospholipid bilayer, causing membrane destabilization and increased permeability. This interaction can lead to the inhibition or activation of membrane-bound enzymes, such as ATPases and phospholipases. Additionally, Methyltrialkyl(C8-C10)ammonium chloride can interact with intracellular proteins, affecting their function and stability. For instance, it can inhibit the activity of certain kinases and phosphatases, leading to alterations in phosphorylation-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyltrialkyl(C8-C10)ammonium chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the cytotoxic effects of Methyltrialkyl(C8-C10)ammonium chloride may become more pronounced, leading to increased cell death and altered cellular functions. Long-term studies have shown that continuous exposure to this compound can result in persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Methyltrialkyl(C8-C10)ammonium chloride in animal models vary with dosage. At low doses, it may have minimal effects on overall health and cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain concentration of the compound leads to significant physiological changes. For instance, high doses of Methyltrialkyl(C8-C10)ammonium chloride can cause oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

Methyltrialkyl(C8-C10)ammonium chloride is involved in several metabolic pathways, primarily related to its role as a surfactant and phase transfer catalyst. It can interact with enzymes involved in lipid metabolism, such as lipases and phospholipases, altering their activity and affecting lipid homeostasis. Additionally, this compound can influence the levels of various metabolites, including fatty acids and cholesterol, by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Methyltrialkyl(C8-C10)ammonium chloride is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells through endocytosis and passive diffusion, accumulating in specific cellular compartments. Its distribution is influenced by its hydrophobic nature, allowing it to localize in lipid-rich areas such as cell membranes and lipid droplets .

Subcellular Localization

Methyltrialkyl(C8-C10)ammonium chloride primarily localizes to the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and Golgi apparatus. Its subcellular localization is influenced by its hydrophobicity and ability to interact with lipid bilayers. This compound can also be found in lysosomes, where it may be involved in the degradation of cellular components. The localization of Methyltrialkyl(C8-C10)ammonium chloride can affect its activity and function, as it can interact with membrane-bound enzymes and receptors, modulating their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride is typically synthesized through the quaternization of tertiary amines with alkyl halides. The reaction usually takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the quaternization reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKQYWUFZNCMA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H180Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72749-59-8
Record name Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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